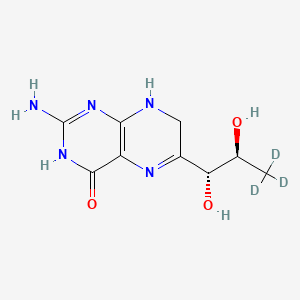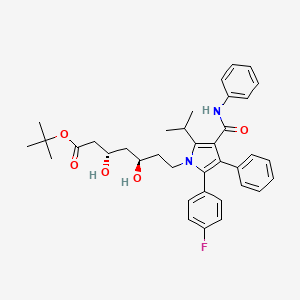
7,8-Dihydro-L-biopterin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-L-biopterin-d3: is a labeled reduced form of biopterin. It is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor of the aromatic amino acid hydroxylase. This compound is involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It is also a noncompetitive inhibitor of GTP cyclohydrolase I .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the reduction of biopterin. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and stored under inert conditions to maintain stability .
化学反应分析
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin-d3 can undergo oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Biopterin
Reduction: Tetrahydrobiopterin
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 7,8-Dihydro-L-biopterin-d3 is used as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its labeled form. It serves as an internal standard or tracer in various analytical techniques .
Biology: The compound is involved in the study of biochemical pathways related to the synthesis and metabolism of neurotransmitters and nitric oxide. It helps in understanding the regulation of nitric oxide synthases, enzymes critical for producing nitric oxide .
Medicine: this compound is used in research related to neurological disorders and cardiovascular diseases. It helps in studying the role of tetrahydrobiopterin in various physiological processes and its potential therapeutic applications .
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs targeting neurotransmitter biosynthesis pathways .
作用机制
7,8-Dihydro-L-biopterin-d3 exerts its effects by inhibiting GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin. This inhibition affects the synthesis of neurotransmitters such as dopamine and serotonin. The compound also interacts with nitric oxide synthases, influencing the production of nitric oxide, a vital signaling molecule in many biological systems .
相似化合物的比较
Tetrahydrobiopterin: A naturally occurring cofactor involved in the synthesis of neurotransmitters.
Biopterin: An oxidation product of tetrahydrobiopterin.
Neopterin: A pteridine derivative involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin-d3 is unique due to its labeled form, which makes it valuable in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Its ability to serve as an internal standard or tracer sets it apart from other similar compounds .
属性
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)








